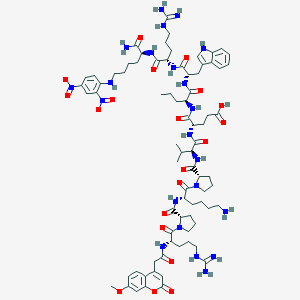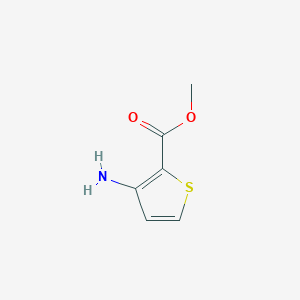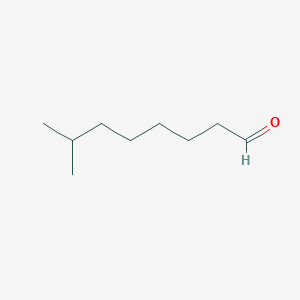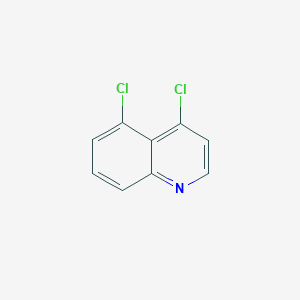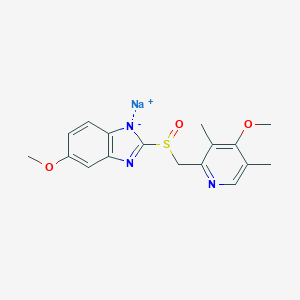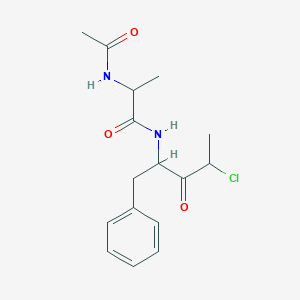
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It was first synthesized in Japan in 1979 and has been used as a therapeutic agent for various diseases such as pancreatitis, disseminated intravascular coagulation, and sepsis.
作用机制
Nafamostat mesilate inhibits the activity of various proteases by forming a covalent bond with the active site of the protease. It has been shown to inhibit the activity of trypsin, thrombin, and kallikrein by forming a covalent bond with the active site of the protease. Nafamostat mesilate also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
Nafamostat mesilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are major contributors to various diseases. Nafamostat mesilate has also been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.
实验室实验的优点和局限性
Nafamostat mesilate has several advantages for lab experiments. It is a highly selective protease inhibitor and has been shown to have minimal toxicity in various cell lines. It is also readily available and has a relatively low cost compared to other protease inhibitors. However, there are some limitations to using Nafamostat mesilate in lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has a low solubility in water, which can limit its use in certain experimental conditions.
未来方向
There are several future directions for the use of Nafamostat mesilate in research. One potential application is in the treatment of viral infections such as COVID-19. Nafamostat mesilate has been shown to inhibit the replication of coronaviruses in vitro, and clinical trials are currently underway to evaluate its effectiveness in treating COVID-19. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis. Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines, which are major contributors to autoimmune diseases. Finally, Nafamostat mesilate has potential applications in the field of regenerative medicine. It has been shown to promote the differentiation of stem cells into various cell types, which could have implications for tissue engineering and regenerative medicine.
Conclusion:
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Nafamostat mesilate in research, including the treatment of viral infections, autoimmune diseases, and regenerative medicine. Nafamostat mesilate is a promising compound with potential applications in various fields of research.
合成方法
Nafamostat mesilate is synthesized by the reaction of N-acetyl-L-alanyl-L-phenylalanyl-3-chloro-4-(2,3-dihydroxypropoxy) benzoyl ethyl ketone with methanesulfonic acid. The reaction yields Nafamostat mesilate as a white crystalline powder with a molecular weight of 539.98 g/mol.
科学研究应用
Nafamostat mesilate has been widely used in various research applications such as cancer research, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases such as trypsin, thrombin, and kallikrein. In cancer research, Nafamostat mesilate has been used to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. Inflammation is a major contributor to various diseases, and Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In viral infections, Nafamostat mesilate has been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.
属性
CAS 编号 |
157239-64-0 |
|---|---|
产品名称 |
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone |
分子式 |
C16H21ClN2O3 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-acetamido-N-(4-chloro-3-oxo-1-phenylpentan-2-yl)propanamide |
InChI |
InChI=1S/C16H21ClN2O3/c1-10(17)15(21)14(9-13-7-5-4-6-8-13)19-16(22)11(2)18-12(3)20/h4-8,10-11,14H,9H2,1-3H3,(H,18,20)(H,19,22) |
InChI 键 |
YNWKVSAREQNJGP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |
同义词 |
(L,L-(S))-stereoisomer of N-acetyl-alanyl-phenylalanyl chloroethyl ketone AcAFCEK N-Ac-Ala-Phe-CEK N-acetyl-alanyl-phenylalanyl chloroethyl ketone N-acetyl-L-alanyl-L-phenylalanyl alpha-chloroethane S-AcAFCEK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
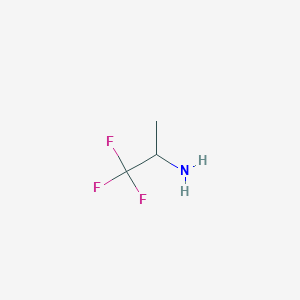
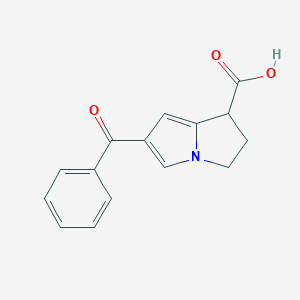
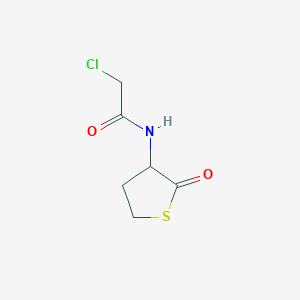
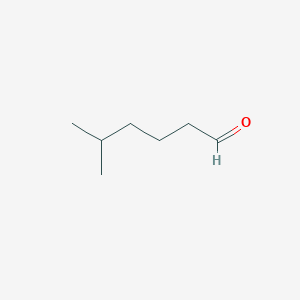
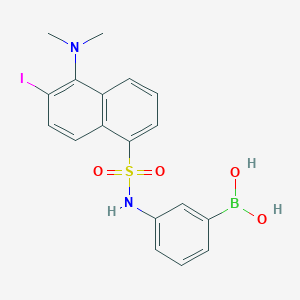
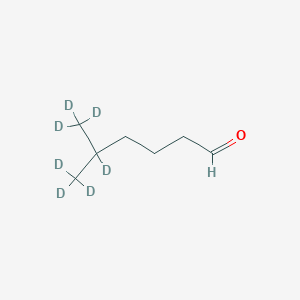
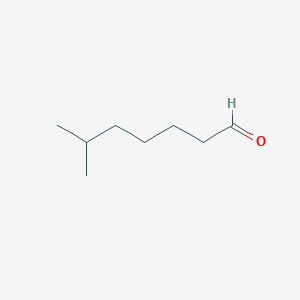
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
